N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine is a complex peptide compound with a unique structure that includes multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require the use of protecting groups to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of this product yields methionine .
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is studied for its potential role in cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but includes different amino acid residues.
L-Histidyl-L-tryptophyl-N~5~-(diaminomethylene)-L-ornithyl-L-prolyl-L-alanine: Another peptide with a similar backbone but different side chains.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine is unique due to its specific combination of amino acids, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
798540-09-7 |
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Molecular Formula |
C24H39N7O6S |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H39N7O6S/c1-14(32)19(22(35)29-17(23(36)37)10-12-38-2)31-21(34)18(13-15-7-4-3-5-8-15)30-20(33)16(25)9-6-11-28-24(26)27/h3-5,7-8,14,16-19,32H,6,9-13,25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,36,37)(H4,26,27,28)/t14-,16+,17+,18+,19+/m1/s1 |
InChI Key |
JIUUYACNLLJXHH-RFZNHBKKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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